2,3-Dimethyl-1-naphthoic acid
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Overview
Description
2,3-Dimethyl-1-naphthoic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-naphthoic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acyl chloride, followed by oxidation with potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as naphthoquinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include naphthoquinones, alcohols, aldehydes, and various substituted naphthalene derivatives.
Scientific Research Applications
2,3-Dimethyl-1-naphthoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical properties and reactivity.
2,3-Dimethylbenzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different aromaticity and reactivity.
2,3-Dimethylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Uniqueness
2,3-Dimethyl-1-naphthoic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the naphthalene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,3-dimethylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDPYXZGDGBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902336 |
Source
|
Record name | NoName_1576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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